Methyl copalate

Description

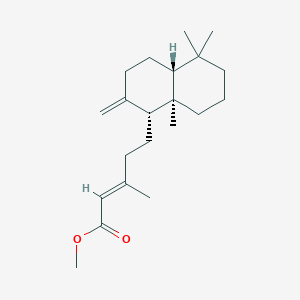

Structure

2D Structure

3D Structure

Properties

CAS No. |

17110-88-2 |

|---|---|

Molecular Formula |

C21H34O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate |

InChI |

InChI=1S/C21H34O2/c1-15(14-19(22)23-6)8-10-17-16(2)9-11-18-20(3,4)12-7-13-21(17,18)5/h14,17-18H,2,7-13H2,1,3-6H3/b15-14+/t17-,18-,21+/m1/s1 |

InChI Key |

KYTKOCVFNCZSSC-PSLIWGKLSA-N |

SMILES |

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Isomeric SMILES |

C/C(=C\C(=O)OC)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |

Canonical SMILES |

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Synonyms |

(2E)-5-[(1R)-1,2,3,4,4aβ,5,6,7,8,8a-Decahydro-5,5,8aα-trimethyl-2-methylenenaphthalen-1α-yl]-3-methyl-2-pentenoic acid methyl ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Copalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl copalate is a diterpenoid natural product derived from the esterification of copalic acid, a compound abundant in the oleoresins of plants from the Copaifera genus. While research directly focused on this compound is emerging, extensive studies on its precursor, copalic acid, have revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and known biological activities of this compound and its parent compound, copalic acid. Detailed experimental protocols for key biological assays are presented, alongside an exploration of the implicated signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is the methyl ester of copalic acid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C21H34O2 | --INVALID-LINK-- |

| Molecular Weight | 318.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate | --INVALID-LINK-- |

| Natural Sources | Reported in Copaifera and Hymenaea species. | [1] |

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of this compound.

1H NMR: The proton NMR spectrum of this compound reveals key structural features. A characteristic singlet for the methyl ester protons typically appears around δ 3.6-3.7 ppm.[2] Olefinic protons of the exocyclic methylene group and the trisubstituted double bond in the side chain resonate downfield, generally in the δ 4.5-5.7 ppm region.[2] The various methyl groups on the decalin ring system produce signals in the upfield region, typically between δ 0.7 and 1.2 ppm.[2]

13C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound (C21H34O2), 21 distinct signals are expected.

A representative, though not exhaustive, summary of expected chemical shifts is provided in the table below. Actual values may vary based on solvent and experimental conditions.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~168-175 |

| Olefinic (C=C) | ~100-150 |

| Methoxy (-OCH3) | ~50-55 |

| Aliphatic (CH, CH2, CH3) | ~10-60 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. In gas chromatography-mass spectrometry (GC-MS) analysis, diterpenic acids like copalic acid are often derivatized to their methyl esters to improve chromatographic performance.[3]

Expected Fragmentation: The fragmentation of this compound in mass spectrometry would likely involve:

-

Loss of the methoxy group (-OCH3) from the ester.

-

Cleavage of the side chain.

-

Fragmentations within the decalin ring system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm-1) |

| C=O stretch (ester) | ~1720-1740 |

| C=C stretch (alkene) | ~1640-1680 |

| C-H stretch (sp3) | ~2850-3000 |

| C-H stretch (sp2) | ~3010-3100 |

| C-O stretch (ester) | ~1000-1300 |

Biological Activities

While direct studies on this compound are limited, the biological activities of its parent compound, copalic acid, have been extensively investigated and provide a strong indication of the potential therapeutic effects of its methyl ester derivative. Copalic acid has demonstrated anti-inflammatory, antimicrobial, antiparasitic, and cytotoxic properties.[4][5]

Anti-inflammatory Activity

Copalic acid has shown significant anti-inflammatory effects. Studies have demonstrated its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS).[6] Specifically, at a concentration of 100 µM, copalic acid inhibited NO production by 98.5% ± 1.3%.[6] It has also been shown to inhibit the production of the pro-inflammatory cytokine IL-6.[6]

A novel hybrid of 3-hydroxy-copalic acid and ibuprofen demonstrated reduced production of TNF-α in LPS-stimulated macrophages and a decrease in the expression of the phosphorylated nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha (p-IκBα), a key step in the NF-κB signaling pathway.[7]

Cytotoxic Activity

Copalic acid has exhibited cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

| CaCo-2 (human colon adenocarcinoma) | 237.4 | [8] |

| HeLa (human cervical cancer) | 68.3 µg/mL | [9] |

| MO59J (human glioblastoma) | 44.0 µg/mL | [9] |

Additionally, copalic acid showed no significant cytotoxicity in normal cell lines in one study.[6]

Antimicrobial and Antiparasitic Activity

Copalic acid has demonstrated significant antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis.[10] Furthermore, antitrypanosomal activity against Trypanosoma cruzi has been reported for a group of diterpene acids including this compound.[11]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways

The anti-inflammatory effects of copalic acid and its derivatives are likely mediated through the inhibition of key inflammatory signaling pathways. The reduction of p-IκBα expression by a copalic acid-ibuprofen hybrid strongly suggests the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7]

Conclusion

This compound, a derivative of the naturally abundant copalic acid, represents a promising scaffold for the development of new therapeutic agents. The established anti-inflammatory and cytotoxic activities of copalic acid provide a strong rationale for the further investigation of this compound. This technical guide has summarized the current knowledge on this compound and its precursor, offering detailed methodologies to facilitate future research. Elucidation of the precise mechanisms of action and in vivo efficacy of this compound are critical next steps in realizing its therapeutic potential.

References

- 1. This compound | C21H34O2 | CID 13858180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17110-88-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Copalic Acid: Occurrence, Chemistry, and Biological Activities [ri.conicet.gov.ar]

- 5. Copalic Acid: Occurrence, Chemistry, and Biological Activities - CONICET [bicyt.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Toxicological Effects of Copaiba Oil (Copaifera spp.) and Its Active Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemistry and Biological Activities of Terpenoids from Copaiba (Copaifera spp.) Oleoresins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copaifera of the Neotropics: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Natural Sources of Methyl Copalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of methyl copalate, a labdane diterpenoid of significant interest for its potential therapeutic applications. The document details its primary plant origins, methods for its quantification and isolation, and insights into its cytotoxic activity against cancer cell lines.

Natural Occurrence of this compound

This compound is a naturally occurring diterpenoid predominantly found in the oleoresin of various species of the genus Copaifera, commonly known as copaiba trees. These trees are native to the tropical regions of Latin America. The oleoresin, a viscous, transparent liquid, is a complex mixture of sesquiterpenes and diterpenes, with the latter including this compound.

While several Copaifera species are known to produce oleoresin rich in diterpenes, specific quantitative data for this compound remains relatively scarce in publicly available literature. However, gas chromatography-mass spectrometry (GC-MS) analysis is a widely accepted method for the qualitative and quantitative assessment of the chemical constituents of copaiba oleoresin.

Table 1: Natural Plant Sources of this compound

| Plant Genus | Plant Species | Plant Part | Compound Class |

| Copaifera | Copaifera officinalis, Copaifera paupera, and other Copaifera species | Oleoresin | Diterpenoid |

| Hymenaea | Hymenaea verrucosa | Not specified | Diterpenoid |

Experimental Protocols

Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

A validated method for the quantitative analysis of this compound in methylated copaiba oils utilizes Gas Chromatography with Flame Ionization Detection (GC-FID).

Sample Preparation:

-

Copaiba oleoresin samples are methylated prior to analysis. A common method involves the use of diazomethane.

GC-FID Parameters:

-

Instrument: Hewlett-Packard 6890 gas chromatograph or equivalent.

-

Injector: Split/splitless injector at 200°C with a split ratio of 1:20.

-

Column: HP-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Hydrogen at a flow rate of 2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 110°C, hold for 2 minutes.

-

Ramp 1: Increase to 140°C at 5°C/min.

-

Ramp 2: Increase to 290°C at 20°C/min.

-

-

Detector: Flame Ionization Detector (FID) at 290°C.

-

Detector Gas Flow Rates:

-

Hydrogen: 40 mL/min.

-

Air: 450 mL/min.

-

Nitrogen (make-up): 50 mL/min.

-

-

Injection Volume: 1.0 µL.

-

External Standard: A solution of known concentration of purified this compound is used to create a calibration curve for quantification.

Isolation of this compound from Copaifera Oleoresin

Workflow for Diterpene Isolation:

Isolating Methyl Copalate from Copaifera Oleoresin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and quantification of methyl copalate, a significant diterpene found in the oleoresin of Copaifera species. The procedures outlined herein are compiled from established scientific literature and are intended to offer a robust framework for researchers in natural product chemistry and drug development.

Copaifera oleoresin, commonly known as copaiba oil, is a complex mixture of volatile sesquiterpenes and a non-volatile fraction rich in diterpenoids.[1][2] These diterpenes, particularly diterpene acids like copalic acid, are of significant interest due to their diverse biological activities. This compound, the methyl ester of copalic acid, is frequently identified in chemical analyses of the oleoresin, often after a derivatization step to facilitate chromatographic separation and detection.[3][4][5]

This guide details a well-established method involving an initial fractionation of the oleoresin to isolate the acidic diterpene fraction, followed by derivatization to yield this compound for subsequent analysis and purification.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary depending on the Copaifera species and the analytical method employed. The data presented below is derived from the gas chromatographic analysis of derivatized oleoresin.

| Copaifera Species | Analytical Method | Component | Relative Percentage (%) | Reference |

| Copaifera langsdorffii | GC-MS (after methylation) | This compound | 3.5 | Sousa et al., 2017[4][5] |

Experimental Protocols

The following protocols synthesize methodologies from peer-reviewed studies to provide a step-by-step guide for the isolation of the diterpene acid fraction and subsequent conversion to this compound.

Protocol 1: Fractionation of Copaifera Oleoresin to Isolate the Diterpene Acid Fraction

This protocol is adapted from the flash chromatography method using potassium hydroxide (KOH) impregnated silica gel, which is effective for separating acidic compounds from the neutral sesquiterpene fraction.[6][7]

Materials and Reagents:

-

Crude Copaifera oleoresin

-

Silica gel (for flash chromatography)

-

Potassium hydroxide (KOH)

-

Hexane (analytical grade)

-

Dichloromethane (CH₂Cl₂) (analytical grade)

-

Methanol (MeOH) (analytical grade)

-

Flash chromatography system (column, pump, fraction collector)

-

Rotary evaporator

Methodology:

-

Preparation of KOH-Impregnated Silica Gel: Prepare the stationary phase by mixing silica gel with an aqueous solution of KOH. The ratio can be adjusted, but a common preparation involves a 10% KOH solution. The silica is then dried to remove the solvent.

-

Column Packing: Dry-pack a flash chromatography column with the prepared KOH-impregnated silica gel.

-

Sample Loading: Dissolve a known quantity of crude Copaifera oleoresin (e.g., 5 g) in a minimal amount of hexane.[7]

-

Elution and Fractionation:

-

Fraction 1 (Sesquiterpenes): Elute the column with hexane. This fraction will primarily contain the neutral sesquiterpene hydrocarbons. Collect the eluate until the solvent front reaches the end of the column.

-

Fraction 2 (Intermediate Polarity Compounds): Elute the column with dichloromethane (CH₂Cl₂). This fraction contains compounds of intermediate polarity.[7]

-

Fraction 3 (Diterpene Acids): Elute the column with methanol (MeOH) to recover the acidic components, which are retained on the basic stationary phase. This fraction contains copalic acid and other diterpene acids.[7]

-

-

Solvent Removal: Concentrate each fraction using a rotary evaporator to remove the solvent and obtain the dried fractions.

-

Quantification: The mass of each fraction should be recorded. For a 5 g sample of Copaifera cearensis oil, a representative yield was 2.60 g for the hexane fraction, 0.50 g for the CH₂Cl₂ fraction, and 1.70 g for the MeOH (acid) fraction.[7]

Protocol 2: Methylation of the Diterpene Acid Fraction

To facilitate analysis by Gas Chromatography (GC), the carboxylic acids in the diterpene fraction are converted to their corresponding methyl esters. This protocol uses (Trimethylsilyl)diazomethane, a common and effective methylating agent.[4][5]

Materials and Reagents:

-

Dried diterpene acid fraction (from Protocol 1)

-

Ethyl acetate (analytical grade)

-

(Trimethylsilyl)diazomethane solution (e.g., 0.4 M in ethyl acetate or diethyl ether)

-

Ice bath

-

Nitrogen gas supply

Methodology:

-

Sample Preparation: Dissolve 20–30 mg of the dried diterpene acid fraction in 2 mL of ethyl acetate.[4][5]

-

Reaction Setup: Place the sample vial in an ice bath to maintain a low temperature.[4][5]

-

Methylation: Slowly add 2 mL of the (Trimethylsilyl)diazomethane solution to the sample mixture.[4][5]

-

Incubation: Allow the reaction to proceed for 30 minutes at low temperature. The low temperature is crucial to prevent the premature evaporation of the diazomethane reagent.[4][5]

-

Solvent Evaporation: After the reaction is complete, evaporate the solvent completely under a gentle stream of nitrogen gas. The resulting viscous residue contains the methylated diterpenes, including this compound.[4][5]

-

Analysis: The derivatized sample is now ready for analysis by GC-MS or for further purification by methods such as High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the isolation and analysis process.

Caption: Experimental workflow for the isolation and derivatization of this compound.

Caption: Logical relationship from the natural source to the target compound.

References

- 1. Copaifera of the Neotropics: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. pangaiacbd.com [pangaiacbd.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide to Methyl Copalate (CAS Number: 17110-88-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl copalate, a diterpenoid natural product derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, spectroscopic data, and biological activities. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a discussion of its potential mechanisms of action. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound is the methyl ester of copalic acid, a labdane-type diterpenoid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 17110-88-2 | |

| Molecular Formula | C₂₁H₃₄O₂ | [1] |

| Molecular Weight | 318.5 g/mol | [1] |

| IUPAC Name | methyl (2E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate | [1] |

| Canonical SMILES | C/C(=C/C(=O)OC)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C | |

| InChI Key | KYTKOCVFNCZSSC-PSLIWGKLSA-N | [2] |

| Computed XLogP3 | 6.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Predicted Key ¹H NMR Signals for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.1 | m | Olefinic proton in the side chain |

| ~4.8 and ~4.5 | s (each) | Exocyclic methylene protons (=CH₂) |

| ~3.6-3.7 | s | Methyl ester protons (-OCH₃) |

| ~2.1 | s | Methyl group on the side chain double bond |

| ~0.7-1.2 | s, d | Multiple methyl groups on the decalin ring |

Table 2.2: Predicted Key ¹³C NMR Signals for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167-174 | Carbonyl carbon of the methyl ester |

| ~160 | Quaternary carbon of the side chain double bond |

| ~148 | Quaternary carbon of the exocyclic double bond |

| ~115 | Olefinic CH of the side chain |

| ~106 | Exocyclic methylene carbon (=CH₂) |

| ~51 | Methyl ester carbon (-OCH₃) |

| ~15-35 | Multiple methyl, methylene, and methine carbons in the decalin ring |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.[2]

Synthesis

This compound is typically prepared via the semisynthesis from its naturally occurring precursor, copalic acid. Copalic acid can be isolated from the oleoresins of various Copaifera species.[2] The conversion is a straightforward esterification reaction, most commonly methylation.

Experimental Protocol: Methylation of Copalic Acid

This protocol describes a general method for the methylation of copalic acid to yield this compound.

Materials:

-

Copalic acid

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve copalic acid in anhydrous methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of thionyl chloride to the solution while stirring.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Biological Activities and Experimental Protocols

This compound has demonstrated promising biological activities, including cytotoxic effects against cancer cell lines and antiparasitic activity against Trypanosoma cruzi.

Cytotoxic Activity

This compound has shown significant cytotoxicity against a panel of human and murine cancer cell lines.

Table 4.1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| P-388 | Murine Lymphoma | 2.5 | [2] |

| A549 | Human Lung Carcinoma | 5.0 | [2] |

| HT-29 | Human Colon Carcinoma | 5.0 | [2] |

| MEL-28 | Human Melanoma | 10.0 | [2] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC₅₀ value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Antiparasitic Activity

This compound has been reported to exhibit activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. It has been shown to inhibit the growth of the amastigote forms of the parasite.

This protocol outlines a general method for assessing the activity of this compound against the intracellular amastigote form of T. cruzi.

Materials:

-

Vero cells (or another suitable host cell line)

-

Trypanosoma cruzi trypomastigotes

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound stock solution

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Hoechst 33342 or Giemsa stain)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed Vero cells in a 96-well plate and allow them to form a confluent monolayer.

-

Infect the Vero cell monolayer with T. cruzi trypomastigotes at a specific multiplicity of infection (MOI).

-

Incubate for several hours to allow for parasite invasion.

-

Wash the wells with fresh medium to remove any non-internalized trypomastigotes.

-

Add fresh medium containing serial dilutions of this compound to the infected cells. Include appropriate controls.

-

Incubate the plates for 48-72 hours to allow for the proliferation of intracellular amastigotes.

-

After incubation, fix the cells with the fixing solution.

-

Stain the cells with a suitable dye that allows for the visualization of both host cell nuclei and parasite kinetoplasts (e.g., Hoechst 33342).

-

Image the plates using a high-content imaging system or a fluorescence microscope.

-

Quantify the number of amastigotes per host cell for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of parasite inhibition against the log of the compound concentration.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation.

Anticancer Mechanism

The cytotoxic effects of this compound suggest that it interferes with essential cellular processes required for cancer cell proliferation and survival. While specific signaling pathways have not been fully elucidated for this compound, related compounds and natural products often induce apoptosis (programmed cell death) in cancer cells. Potential mechanisms that warrant investigation include the induction of the intrinsic or extrinsic apoptotic pathways, which involve the activation of caspases and the regulation of Bcl-2 family proteins.

Anti-Trypanosoma cruzi Mechanism

The inhibitory effect of this compound on the amastigote form of T. cruzi indicates that it may target a pathway or process that is crucial for the intracellular replication of the parasite. Potential mechanisms of action for anti-trypanosomal compounds include the disruption of parasite-specific metabolic pathways, interference with cellular signaling, or the induction of oxidative stress.[3] Further research is needed to identify the specific molecular targets of this compound in T. cruzi.

Conclusion and Future Directions

This compound is a promising natural product derivative with demonstrated cytotoxic and antiparasitic activities. This technical guide has summarized the current knowledge regarding its chemical properties, synthesis, and biological effects, and has provided detailed experimental protocols to facilitate further research. Future studies should focus on elucidating the specific molecular mechanisms of action of this compound, which will be crucial for its potential development as a therapeutic agent. Additionally, further investigation into its in vivo efficacy and safety profile is warranted.

References

A Comprehensive Review of Labdane Diterpenes: From Isolation to Therapeutic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane diterpenes are a large and structurally diverse class of natural products characterized by a bicyclic decalin core.[1] Found across a wide array of organisms, including plants, fungi, and marine life, these compounds have garnered significant scientific interest due to their extensive range of biological activities.[2][3] This technical guide provides a comprehensive literature review of labdane diterpenes, focusing on their isolation, structural elucidation, and multifaceted pharmacological properties, including their anticancer, antimicrobial, and anti-inflammatory effects. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.

Isolation and Structural Elucidation of Labdane Diterpenes

The isolation and structural characterization of labdane diterpenes from natural sources is a critical first step in their scientific investigation. The process typically involves extraction from the source material, followed by chromatographic separation and purification, and finally, structural elucidation using spectroscopic techniques.

Experimental Protocol: Isolation and Purification

A general protocol for the isolation and purification of labdane diterpenes from plant material is outlined below. It is important to note that specific details may vary depending on the plant species and the specific properties of the target compounds.

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves, stems, roots) is subjected to extraction, often using solvents of increasing polarity. A common starting point is maceration or Soxhlet extraction with a non-polar solvent like hexane or dichloromethane, followed by extraction with more polar solvents such as ethyl acetate and methanol.[4][5]

-

For instance, in the isolation of andrographolide from Andrographis paniculata, a cold maceration in a 1:1 mixture of dichloromethane and methanol has been reported.[5]

-

-

Chromatographic Separation:

-

The crude extracts are then subjected to various chromatographic techniques to separate the complex mixture of compounds.

-

Column Chromatography: Silica gel column chromatography is a widely used primary separation technique. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).[2]

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify fractions containing compounds of interest. Visualization can be achieved using UV light or by spraying with a developing reagent such as vanillin/H2SO4 followed by heating.[4]

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is often employed to isolate pure compounds.[2]

-

Experimental Protocol: Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.

-

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.[6]

-

2D NMR (COSY, HSQC, HMBC): These experiments provide crucial information about the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the carbon skeleton and placing functional groups.[6]

-

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[7]

-

UV-Visible Spectroscopy: This technique is useful for identifying chromophores (light-absorbing groups) within the molecule, such as conjugated double bonds.[5]

Biological Activities of Labdane Diterpenes

Labdane diterpenes exhibit a remarkable array of biological activities, making them promising candidates for the development of new therapeutic agents.

Anticancer Activity

A significant number of labdane diterpenes have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9] Andrographolide and sclareol are two of the most extensively studied labdane diterpenes with notable anticancer properties.[9][10]

Table 1: Cytotoxic Activity of Selected Labdane Diterpenes (IC₅₀ values in µM)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Andrographolide | MCF-7 (Breast) | 32.90 (48h) | [11] |

| Andrographolide | MDA-MB-231 (Breast) | 37.56 (48h) | [11] |

| Andrographolide | PC-3 (Prostate) | 26.42 (48h) | [12] |

| Andrographolide | DBTRG-05MG (Glioblastoma) | < 5.8 (24h) | [13] |

| Sclareol | A549 (Lung) | 8 (48h, hypoxic) | [14] |

| Sclareol | MCF-7 (Breast) | 27.65 (48h) | [15] |

| Sclareol | MG63 (Osteosarcoma) | 65.2 (12h) | [7] |

| Coronarin D | Glioblastoma & Carcinoma cell lines | - | [10] |

| 13S-nepetaefolin | HCC70 (Breast) | 24.65 | [16] |

| Nepetaefuran | HCC70 (Breast) | 73.66 | [16] |

| Leonotinin | HCC70 (Breast) | 94.89 | [16] |

| Dubiin | HCC70 (Breast) | 127.90 | [16] |

| 13-epimer-sclareol | MCF-7 (Breast) | 11.056 | [17] |

| 15-(4-fluorophenyl)-sclareol | PC3 (Prostate) | 0.082 | [17] |

Note: The activity of compounds can vary depending on the specific experimental conditions.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the labdane diterpene for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

Antimicrobial Activity

Labdane diterpenes have also shown promising activity against a range of pathogenic bacteria and fungi.[18][19]

Table 2: Antimicrobial Activity of Selected Labdane Diterpenes (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Graminifolins A-C | Curtobacterium flaccumfaciens | 67 - 533 | [20] |

| Graminifolins A-C | Clavibacter michiganensis | 67 - 533 | [20] |

| Chlorolabdan B | Bacillus subtilis | 4 - 8 | [21] |

| Chlorolabdan B | Micrococcus luteus | 4 - 8 | [21] |

| Chlorolabdan B | Staphylococcus aureus | 4 - 8 | [21] |

| Compound 66 (from Kaempferia elegans) | Staphylococcus epidermidis | 12.5 | [22] |

| Compound 66 (from Kaempferia elegans) | Enterococcus faecalis | 12.5 | [22] |

| Compound 66 (from Kaempferia elegans) | Bacillus cereus | 3.13 | [22] |

| Compound 68 (from Kaempferia pulchra) | Enterococcus faecalis | 6.25 | [22] |

| Compound 68 (from Kaempferia pulchra) | Bacillus cereus | 6.25 | [22] |

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the labdane diterpene in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Several labdane diterpenes have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[23]

Table 3: Anti-inflammatory Activity of Selected Labdane Diterpenes (IC₅₀ values for NO production in µM)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Andrographolide | RAW 264.7 | - | |

| Lagopsin A | BV-2 microglia | 14.92 | |

| Calcaratarin A | Human neutrophils | 2.25 µg/mL | |

| Compound 30 (from Leonurus japonicus) | RAW 264.7 | 3.9 | [22] |

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the labdane diterpene for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production.

-

Incubation: Incubate the cells for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is proportional to the amount of nitrite. Calculate the percentage of NO inhibition and determine the IC₅₀ value.[17][18]

Mechanisms of Action: Signaling Pathways

The biological activities of labdane diterpenes are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant targets.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Several labdane diterpenes, including andrographolide, have been shown to inhibit the NF-κB pathway.[8][9]

Caption: NF-κB signaling pathway and points of inhibition by labdane diterpenes.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that relays extracellular signals to the nucleus to regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[8] The three main MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of the MAPK pathway is frequently observed in cancer. Andrographolide has been shown to modulate the MAPK pathway, for example, by inhibiting the phosphorylation of ERK and JNK.[8]

Caption: MAPK/ERK signaling pathway and points of inhibition by labdane diterpenes.

Conclusion

Labdane diterpenes represent a vast and promising source of bioactive compounds with significant therapeutic potential. Their diverse chemical structures give rise to a wide range of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This technical guide has provided a comprehensive overview of the current state of research on labdane diterpenes, from their isolation and structural elucidation to their mechanisms of action at the molecular level. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for scientists working in the field of natural product chemistry and drug discovery. Further research into this fascinating class of compounds is warranted to fully explore their therapeutic applications and to develop novel and effective treatments for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacognosy.us [pharmacognosy.us]

- 14. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ent-Labdane diterpenoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF- κ B/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sclareol | C20H36O2 | CID 163263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to Methyl Copalate: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl copalate, a naturally derived diterpenoid, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its origins, methods of isolation and synthesis, and its cytotoxic activity against various cancer cell lines. Furthermore, this document elucidates the potential molecular mechanisms underlying its biological effects, with a focus on the modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising compound.

Discovery and Natural Occurrence

This compound is the methyl ester of copalic acid, a labdane-type diterpenoid. Copalic acid is a prominent constituent of the oleoresin extracted from various species of the Copaifera genus, commonly known as copaiba trees. While copalic acid is the primary natural precursor, this compound itself has been identified as a natural component in the oleoresin of some Copaifera species, suggesting in planta esterification. The analysis of Copaifera oleoresins, often performed by gas chromatography-mass spectrometry (GC-MS), typically involves a derivatization step to convert the acidic diterpenes into their more volatile methyl esters for improved chromatographic separation and identification. This analytical practice has led to the frequent characterization of this compound in these natural extracts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₃₄O₂ |

| Molecular Weight | 318.5 g/mol |

| IUPAC Name | methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate |

| CAS Number | 17110-88-2 |

Experimental Protocols

Isolation of this compound from Copaifera Oleoresin

While specific protocols for the direct isolation of this compound are not extensively detailed in the available literature, a general approach can be inferred from the methods used for the fractionation of Copaifera oleoresin and the isolation of its diterpenoid constituents. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

Protocol: High-Performance Liquid Chromatography (HPLC) for Diterpene Isolation

-

Sample Preparation: A solution of Copaifera oleoresin is prepared in a suitable organic solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter.

-

Chromatographic System: A reversed-phase HPLC system equipped with a C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher polarity solvent mixture (e.g., water/acetonitrile or water/methanol) and gradually increasing the proportion of the organic solvent. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve the peak shape of acidic compounds like copalic acid.

-

Detection: A UV detector is commonly used for the detection of diterpenes, typically in the range of 200-220 nm.

-

Fraction Collection: Fractions corresponding to the elution time of this compound are collected. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Semi-synthesis of this compound from Copalic Acid

This compound is most commonly obtained through the semi-synthesis from its precursor, copalic acid, via an esterification reaction. Methylation with diazomethane or trimethylsilyldiazomethane (TMS-diazomethane) are effective methods for this conversion.

Protocol: Esterification of Copalic Acid using TMS-Diazomethane [1]

-

Materials:

-

Copalic acid

-

Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

-

Methanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

-

Procedure:

-

Dissolve copalic acid in a mixture of diethyl ether and methanol (e.g., a 7:2 ratio) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TMS-diazomethane dropwise to the stirred solution of copalic acid. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess TMS-diazomethane by adding a few drops of acetic acid.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified this compound using spectroscopic techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

-

Cytotoxicity Assessment by MTT Assay

The cytotoxic activity of this compound against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[2][3]

Protocol: MTT Assay for Cytotoxicity of this compound [2][4][5]

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., P-388, A549, HT-29, MEL-28) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the 96-well plates and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS), filter-sterilize, and protect from light.[2]

-

After the treatment period, add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

-

Biological Activity

Cytotoxic Effects on Cancer Cell Lines

This compound has demonstrated significant cytotoxic activity against a panel of human and murine cancer cell lines. The table below summarizes the reported IC50 values.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| P-388 | Murine Lymphoma | 2.5 |

| A549 | Human Lung Carcinoma | 5.0 |

| HT-29 | Human Colon Carcinoma | 5.0 |

| MEL-28 | Human Melanoma | 10.0 |

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on other labdane and kaurene diterpenes, the structural classes to which this compound belongs, suggests potential interactions with key cellular signaling cascades involved in cancer progression, such as the NF-κB and PI3K/Akt pathways.[1][6]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Several diterpenes have been shown to inhibit the NF-κB pathway, suggesting that this compound may exert its anticancer effects through a similar mechanism.[1]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in cancer. Some labdane diterpenes have been reported to modulate the PI3K/Akt pathway, indicating a possible mechanism of action for this compound.[6]

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound, a diterpenoid derived from the oleoresin of Copaifera species, exhibits promising cytotoxic activity against a range of cancer cell lines. This technical guide has provided a detailed overview of its discovery, methods for its preparation, and its biological evaluation. The presented experimental protocols offer a foundation for researchers to further investigate this compound.

Future research should focus on several key areas:

-

Optimization of Isolation and Synthesis: Developing more efficient and scalable methods for the isolation and synthesis of this compound will be crucial for its further development.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its cytotoxic effects is a primary objective. Investigating its direct effects on the NF-κB and PI3K/Akt signaling pathways, as well as other potential targets, is warranted.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound could lead to the identification of compounds with improved potency and selectivity.

References

- 1. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. METTL3-Mediated m6A Modification of lncRNA MALAT1 Facilitates Prostate Cancer Growth by Activation of PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Characteristics of Methyl Copalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of methyl copalate. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 318.5 g/mol | [1][2] |

| Exact Mass | 318.25588 Da | [1][2] |

| Molecular Formula | C₂₁H₃₄O₂ | [1][2] |

| InChI Key | KYTKOCVFNCZSSC-PSLIWGKLSA-N | [1] |

Experimental Protocols for Characterization

The determination of the physical and structural properties of this compound relies on a combination of chromatographic and spectroscopic techniques.

2.1. Isolation and Purification

The initial step in characterizing this compound involves its isolation and purification from natural sources, typically plant oleoresins. A general workflow for this process is outlined below.

-

Solvent Extraction: This is a primary method for isolating this compound from plant oleoresins. The choice of solvent is critical and is based on the polarity of this compound. Non-polar solvents like hexane and polar solvents like ethanol are commonly used. The process typically involves macerating the plant material in the chosen solvent, followed by filtration and solvent evaporation to yield a concentrated extract.[1]

-

Chromatographic Separation: Following extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of phytochemicals.[1]

-

Column Chromatography: Utilizes a stationary phase, such as silica gel, and a mobile phase, like a hexane-ether mixture, to separate compounds based on their adsorption characteristics.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): A highly efficient method for purifying this compound. A common approach is reverse-phase HPLC using a C18 column with a mobile phase such as an acetonitrile/water mixture.[1]

-

-

Crystallization: This is a final purification step. The purified this compound is dissolved in a suitable solvent at an elevated temperature and allowed to cool slowly, inducing crystallization. This process excludes impurities, resulting in a highly pure crystalline solid.[1]

2.2. Structural Elucidation

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed structure of organic molecules like this compound.[1]

-

¹H NMR Spectroscopy: Provides information about the chemical environment of hydrogen atoms. Key signals for this compound include those for the methyl ester protons (singlet around δ 3.6-3.7 ppm), olefinic protons of the exocyclic methylene and the side chain double bond (δ 4.5-5.7 ppm), and multiple methyl groups (singlets and doublets between δ 0.7 and 1.2 ppm).[1]

-

¹³C NMR Spectroscopy: Provides a signal for each unique carbon atom. For this compound, 21 distinct signals are expected. A key signal is the carbonyl carbon of the methyl ester group, which resonates downfield around δ 167-174 ppm.[1]

-

2D NMR Experiments (COSY, HSQC): These experiments are crucial for assembling the complete molecular structure by establishing correlations between protons (COSY) and between protons and their directly attached carbons (HSQC).[1]

-

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental formula of a compound.[1]

-

High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the exact mass of a molecule with high precision. For this compound (C₂₁H₃₄O₂), the calculated exact mass is 318.25588 Da. Experimental data confirms a molecular ion peak at an m/z of 318.2559, which is consistent with the expected molecular formula.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates components of a mixture before mass analysis and can be used to assess the purity of an isolated sample of this compound.[1]

-

References

An In-Depth Technical Guide to Methyl Copalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl copalate is a naturally occurring labdane-type diterpenoid ester. It is the methyl ester of copalic acid, a compound found in the oleoresin of various plants of the Copaifera genus. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and a summary of its biological activities. The information is intended to support research and development efforts in natural product chemistry and drug discovery.

Chemical Identity and Synonyms

The systematic IUPAC name for this compound is methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate [1]. The compound is also known by several synonyms, which are useful for cross-referencing in chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate[1] |

| Common Name | This compound[1] |

| CAS Number | 17110-88-2[2] |

| PubChem CID | 13858180[1] |

| ChEMBL ID | CHEMBL2048913[1] |

| Molecular Formula | C₂₁H₃₄O₂[1] |

| Molecular Weight | 318.5 g/mol [1][2] |

| InChI Key | KYTKOCVFNCZSSC-PSLIWGKLSA-N[2] |

Physicochemical and Spectroscopic Data

The following table summarizes key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 318.5 g/mol | PubChem[1] |

| XLogP3 | 6.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 318.255880323 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 23 | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. The following are characteristic chemical shift regions observed in ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data:

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Description |

| Olefinic Protons | 4.5 - 5.7 | Includes protons of the exocyclic methylene group (=CH₂) and the proton on the trisubstituted double bond in the side chain[2]. |

| Methyl Ester Protons | 3.6 - 3.7 | A sharp singlet corresponding to the three protons of the ester's methyl group[2]. |

| Aliphatic Protons | 1.2 - 2.5 | A complex region of overlapping multiplets from the CH and CH₂ groups of the bicyclic core and side chain[2]. |

| Methyl Protons | 0.7 - 1.2 | Includes signals from the multiple methyl groups attached to the diterpene skeleton, appearing as singlets and doublets[2]. |

¹³C NMR Spectral Data:

A total of 21 distinct signals are expected in the ¹³C NMR spectrum of this compound[2]. Key signals include the carbonyl carbon of the methyl ester group, which resonates significantly downfield.

Experimental Protocols

Semisynthesis of this compound from Copalic Acid

This compound can be readily prepared via the semisynthesis from its corresponding carboxylic acid, copalic acid. A common and safer alternative to the hazardous diazomethane is the use of trimethylsilyldiazomethane (TMS-diazomethane).

Workflow for the Semisynthesis of this compound

Caption: Workflow for the methylation of copalic acid to this compound.

Materials:

-

Copalic acid

-

Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

-

Toluene, anhydrous

-

Methanol, anhydrous

-

Dichloromethane (for monitoring)

-

Ethyl acetate (for monitoring and chromatography)

-

Hexane (for monitoring and chromatography)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve copalic acid (1 equivalent) in a mixture of anhydrous toluene and anhydrous methanol (e.g., 3:2 v/v).

-

Reaction Setup: Cool the solution to 0 °C in an ice bath under a nitrogen or argon atmosphere with magnetic stirring.

-

Addition of TMS-Diazomethane: Add the TMS-diazomethane solution dropwise to the stirred solution of copalic acid. The reaction is accompanied by the evolution of nitrogen gas. Continue the addition until a faint yellow color persists, indicating a slight excess of the reagent.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the copalic acid spot and the appearance of the less polar this compound spot indicate the completion of the reaction.

-

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvents and excess reagent.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity

This compound has demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer agents.

Cytotoxic Activity of this compound against Cancer Cell Lines

Caption: Cytotoxic effect of this compound on various cancer cell lines.

Summary of Cytotoxic Activity:

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| P-388 | Murine Lymphoma | 2.5 |

| A549 | Human Lung Carcinoma | 5.0 |

| HT-29 | Human Colon Carcinoma | 5.0 |

| MEL-28 | Human Melanoma | 10.0 |

The inhibitory concentration (IC₅₀) values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells. These findings highlight the potential of this compound as a subject for further investigation in oncology research.

Conclusion

This technical guide provides essential information on this compound for researchers and drug development professionals. The detailed chemical identity, physicochemical and spectroscopic data, a robust synthesis protocol, and a summary of its cytotoxic activities offer a solid foundation for further studies. The biological activity of this compound warrants more in-depth investigation into its mechanism of action and potential as a therapeutic agent.

References

The Biosynthesis of Methyl Copalate in Plants: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of methyl copalate in plants. This compound, a diterpenoid of interest for its potential pharmacological activities, is synthesized through a multi-step enzymatic cascade originating from the general isoprenoid pathway. This document details the key enzymatic steps, intermediate molecules, and regulatory aspects of this pathway. It includes a plausible biosynthetic route from geranylgeranyl diphosphate (GGPP) to this compound, drawing upon current knowledge of diterpenoid biosynthesis. Furthermore, this guide presents quantitative data from related diterpenoids to provide context for production levels and outlines detailed experimental protocols for the analysis and characterization of the involved enzymes and metabolites. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding.

Introduction

Diterpenoids are a large and diverse class of natural products with significant biological activities, making them attractive targets for drug discovery and development. This compound, a labdane-type diterpenoid, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production or for the development of biocatalytic systems for its synthesis. This guide synthesizes the current understanding of the this compound biosynthetic pathway, providing a technical resource for researchers in the field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages, starting from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP).

Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)

GGPP is synthesized via the methylerythritol phosphate (MEP) pathway in plant plastids. The MEP pathway converts pyruvate and glyceraldehyde-3-phosphate into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all isoprenoids. A series of prenyltransferases then sequentially condense IPP units with DMAPP to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and finally the 20-carbon molecule GGPP.

Cyclization of GGPP to Copalyl Diphosphate (CPP)

The first committed step in this compound biosynthesis is the cyclization of the linear GGPP molecule to form the bicyclic intermediate, copalyl diphosphate (CPP). This reaction is catalyzed by a class of enzymes known as copalyl diphosphate synthases (CPS), which are part of the broader family of terpene synthases.

Plant genomes often encode multiple CPS isoforms, which can produce different stereoisomers of CPP, such as ent-CPP, syn-CPP, and (+)-CPP. These stereoisomers serve as precursors for distinct families of diterpenoids. For instance, ent-CPP is the precursor to gibberellins, a class of plant hormones. In contrast, specialized diterpenoids, such as phytoalexins and resin acids, are derived from various CPP isomers. The specific CPS involved in this compound biosynthesis would determine the stereochemistry of the final product.

Conversion of Copalyl Diphosphate to Copalic Acid

Following the formation of CPP, a series of enzymatic reactions are required to convert it into copalic acid. This transformation likely involves two key steps: dephosphorylation and oxidation.

-

Dephosphorylation: A phosphatase enzyme would catalyze the removal of the diphosphate group from CPP to yield the corresponding alcohol, copalol.

-

Oxidation: The alcohol group of copalol is then likely oxidized to a carboxylic acid, forming copalic acid. This oxidation is probably catalyzed by cytochrome P450 monooxygenases (CYP450s). CYP450s are a large family of enzymes known to be involved in the functionalization of terpene skeletons in plant specialized metabolism[1][2][3][4]. The specific CYP450s responsible for this oxidation in the this compound pathway remain to be definitively identified.

Methylation of Copalic Acid to this compound

The final step in the biosynthesis of this compound is the methylation of the carboxyl group of copalic acid. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. These enzymes utilize SAM as a methyl group donor to modify a wide range of substrates, including carboxylic acids[5]. The specific carboxyl methyltransferase responsible for converting copalic acid to this compound has yet to be fully characterized.

Quantitative Data

Direct quantitative data for the intermediates of the this compound biosynthetic pathway are scarce in the literature. However, data from related diterpenoid pathways, particularly from the plant genus Grindelia, which produces high levels of the structurally similar diterpenoid grindelic acid, can provide a valuable reference point.

Table 1: Quantitative Data for Grindelic Acid and Related Compounds in Grindelia squarrosa

| Compound | Plant Part | Concentration/Yield | Method of Analysis | Reference |

| Grindelic Acid | Whole dried biomass | ~6.5% of dry weight | Acetone extraction, GC-MS | [6][7] |

| Total Biocrude (extractable hydrocarbons) | Whole dried biomass | ~12.5% of dry weight | Acetone extraction | [6][7] |

| Grindelic Acid Methyl Ester | Chemically methylated biocrude | - | GC-MS | [7] |

Note: The data for grindelic acid provides an indication of the potential accumulation levels of diterpene acids in specialized plant tissues.

Experimental Protocols

This section outlines key experimental protocols for the identification and characterization of enzymes and metabolites in the this compound biosynthetic pathway.

Heterologous Expression of Pathway Enzymes

To characterize the function of candidate genes encoding copalyl diphosphate synthases, cytochrome P450s, and methyltransferases, heterologous expression in a microbial host such as Escherichia coli or Saccharomyces cerevisiae is a common strategy[8][9][10][11].

Protocol: Heterologous Expression of a Plant Methyltransferase in E. coli

-

Gene Amplification and Cloning:

-

Amplify the full-length coding sequence of the candidate methyltransferase gene from plant cDNA using PCR with primers containing appropriate restriction sites.

-